2,6-Dichloro-4-iodobenzamide
Description
2,6-Dichloro-4-iodobenzamide is a halogenated benzamide derivative characterized by chlorine substituents at the 2- and 6-positions, an iodine atom at the 4-position, and a primary amide functional group. The iodine atom introduces significant steric and electronic effects, distinguishing it from chlorinated or brominated analogs, while the amide group enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C7H4Cl2INO |
|---|---|
Molecular Weight |
315.92 g/mol |
IUPAC Name |
2,6-dichloro-4-iodobenzamide |
InChI |
InChI=1S/C7H4Cl2INO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) |
InChI Key |
LXCUEUXKUFCZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodobenzamide typically involves the iodination of 2,6-dichlorobenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of iodobenzoic acids or other oxidized derivatives.
Scientific Research Applications
2,6-Dichloro-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The positions and types of halogens and functional groups critically determine molecular behavior. Key comparisons include:
Key Observations :
- Iodine vs.
- Amide Functionality : The CONH2 group may improve solubility in polar solvents relative to ethers (e.g., 2,6-Dichlorophenetidine) or alkyl halides (e.g., 2,6-Dichlorobenzyl chloride).
Limitations of Available Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
